molecular formula C10H17FN4O2 B1403737 trans-4-azido-1-Boc-3-fluoropiperidine CAS No. 1356634-02-0

trans-4-azido-1-Boc-3-fluoropiperidine

Cat. No. B1403737
M. Wt: 244.27 g/mol
InChI Key: SEAVSWPCIFSAHP-HTQZYQBOSA-N
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Description

“trans-4-azido-1-Boc-3-fluoropiperidine” is a chemical compound. It is related to “trans-4-amino-1-boc-3-fluoropiperidine” and “trans-4-(Boc-amino)-3-fluoropiperidine”, which have the IUPAC names “tert-butyl (3R,4R)-4-amino-3-fluoro-1-piperidinecarboxylate” and “tert-butyl (3R,4R)-3-fluoro-4-piperidinylcarbamate” respectively .

Scientific Research Applications

Synthetic Building Blocks in Pharmaceutical Compounds

  • Fluorinated azaheterocycles, such as 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, are essential as bifunctional building blocks in the synthesis of fluorinated pharmaceutical compounds. The key step in synthesizing these compounds involves the bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).

Catalytic Derivatization in Organic Synthesis 2. The reactivity of palladium fluoro complexes towards silanes and Bu3SnCH=CH2 showcases the utility of these compounds in catalytic derivatization. This process is instrumental in carbon-fluorine bond activation reactions, a critical aspect of organic synthesis (Braun et al., 2006).

Enantioselective Synthesis for Medicinal Chemistry 3. Enantioselective synthesis methods have been developed for cis-1-Boc-3-fluoropiperidin-4-ol, a significant building block in medicinal chemistry. Utilizing an enantioselective fluorination technique, this process can generate enantiopure materials, essential for developing specific pharmaceutical agents (Shaw et al., 2013).

Noyori Reduction in Medicinal Chemistry 4. The Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions is another application. This process results in a single cis enantiomer with high diastereo- and enantioselectivity, proving crucial in synthesizing specific medicinal chemistry building blocks (LePaih et al., 2021).

Orthogonally N-Protected Piperidine Synthesis 5. Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine synthesis demonstrates the versatility of these building blocks for producing biologically active compounds. This method is significant in synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity (Schramm et al., 2009).

properties

IUPAC Name

tert-butyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVSWPCIFSAHP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-azido-1-Boc-3-fluoropiperidine

Synthesis routes and methods

Procedure details

Sodium azide (68.2 g, 1.050 mol) was added to a solution of tert-butyl 3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate, 2.5 (78 g, 0.262 mol) in DMF (620 mL). The reaction mixture was heated at 100° C. for overnight. The mixture was cooled and diluted with 500 mL) water and methylene chloride (500 mL). After separation, the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated in vacuum to provide the desired product tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 96% yield), which was used for the next reaction without any purification.
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.5
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
620 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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